

Spectroscopic Validation of 4-Methyl-2,5-diphenylpyridine: A Comparative Analysis

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Compound of Interest

Compound Name: 4-Methyl-2,5-diphenylpyridine

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A comprehensive spectroscopic analysis is essential for the unambiguous structural confirmation of synthesized chemical compounds. This guide provides a comparative overview of the key spectroscopic techniques used to validate the structure of **4-Methyl-2,5-diphenylpyridine**, alongside a discussion of the expected data in contrast to potential isomeric impurities.

The correct identification of **4-Methyl-2,5-diphenylpyridine** ($C_{18}H_{15}N$, MW: 245.32 g/mol) is critical for its application in pharmaceutical synthesis and materials science.^{[1][2]} Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide a detailed fingerprint of the molecule's structure. However, the presence of closely related isomers, such as 2-Methyl-4,5-diphenylpyridine or 3-Methyl-2,5-diphenylpyridine, can present a significant analytical challenge. This guide outlines the expected spectroscopic data for **4-Methyl-2,5-diphenylpyridine** and highlights the distinguishing features that allow for its differentiation from other structural alternatives.

Spectroscopic Data Summary

The following tables summarize the anticipated quantitative data for the spectroscopic analysis of **4-Methyl-2,5-diphenylpyridine**. The differentiation from its isomers would rely on the distinct electronic environments of the methyl group and the pyridine protons, as well as unique fragmentation patterns in mass spectrometry.

Table 1: Predicted 1H NMR Spectroscopic Data (in $CDCl_3$)

Compound	Proton Assignment	Predicted Chemical Shift (δ, ppm)
4-Methyl-2,5-diphenylpyridine	Pyridine-H (C3, C6)	8.6 - 8.8
Phenyl-H	7.2 - 7.6	
Methyl-H (C4-CH ₃)	2.4 - 2.6	
Alternative Isomer: 2-Methyl-4,5-diphenylpyridine	Pyridine-H (C3, C6)	8.5 - 8.7
Phenyl-H	7.2 - 7.6	
Methyl-H (C2-CH ₃)	2.5 - 2.7	
Alternative Isomer: 3-Methyl-2,5-diphenylpyridine	Pyridine-H (C6)	8.4 - 8.6
Phenyl-H	7.2 - 7.6	
Methyl-H (C3-CH ₃)	2.3 - 2.5	

Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃)

Compound	Carbon Assignment	Predicted Chemical Shift (δ , ppm)
4-Methyl-2,5-diphenylpyridine	Pyridine-C (C2, C5, C6)	148 - 160
Pyridine-C (C3, C4)	120 - 148	
Phenyl-C	127 - 140	
Methyl-C (C4-CH ₃)	20 - 25	
Alternative Isomer: 2-Methyl-4,5-diphenylpyridine	Pyridine-C (C2, C4, C5, C6)	145 - 162
Pyridine-C (C3)	120 - 125	
Phenyl-C	127 - 140	
Methyl-C (C2-CH ₃)	23 - 28	
Alternative Isomer: 3-Methyl-2,5-diphenylpyridine	Pyridine-C (C2, C5, C6)	147 - 158
Pyridine-C (C3, C4)	122 - 145	
Phenyl-C	127 - 140	
Methyl-C (C3-CH ₃)	18 - 23	

Table 3: Predicted Mass Spectrometry Data

Compound	Key Fragment Ion (m/z)	Interpretation
4-Methyl-2,5-diphenylpyridine	245	Molecular Ion $[M]^+$
244	$[M-H]^+$	
167	$[M - \text{Phenyl}]^+$	
152	$[M - \text{Phenyl} - \text{CH}_3]^+$	
Alternative Isomers	245	Molecular Ion $[M]^+$
	Fragmentation pattern will differ based on the position of the methyl group, influencing the stability of resulting cations.	

Table 4: Predicted FTIR Spectroscopic Data

Compound	Vibrational Mode	Predicted Frequency (cm ⁻¹)
4-Methyl-2,5-diphenylpyridine	C-H stretch (Aromatic)	3000 - 3100
C-H stretch (Aliphatic)	2850 - 3000	
C=C and C=N stretch (Aromatic)	1400 - 1600	
C-H bend (Aromatic)	690 - 900	
Alternative Isomers	Subtle shifts in the fingerprint region (below 1500 cm ⁻¹) are expected due to changes in the substitution pattern.	

Experimental Protocols

Standard spectroscopic techniques are employed for the structural validation of **4-Methyl-2,5-diphenylpyridine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H and ^{13}C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer.
- The sample is dissolved in a deuterated solvent, commonly chloroform-d (CDCl_3), with tetramethylsilane (TMS) used as an internal standard for chemical shift referencing.
- For ^{13}C NMR, a proton-decoupled sequence is utilized to simplify the spectrum.

Mass Spectrometry (MS)

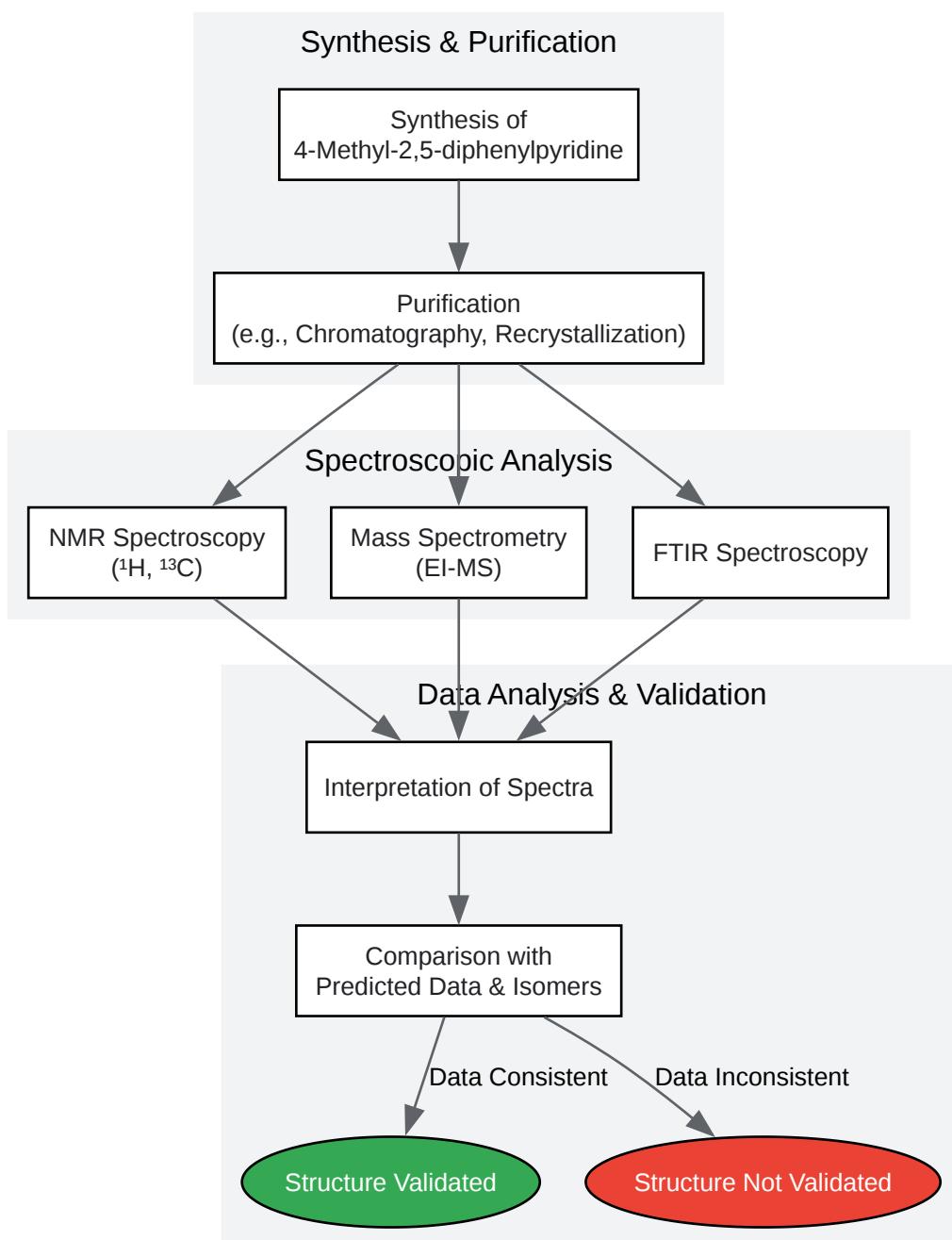
- Mass spectra are generally acquired using a mass spectrometer with an electron ionization (EI) source.
- The sample is introduced via direct infusion or after separation by gas chromatography (GC).
- The instrument is scanned over a mass-to-charge (m/z) range of approximately 50-500 amu.

Fourier-Transform Infrared (FTIR) Spectroscopy

- The FTIR spectrum is recorded using an FTIR spectrometer.
- The sample can be analyzed as a solid (using a KBr pellet), a thin film, or in a suitable solvent.
- The spectrum is typically scanned from 4000 to 400 cm^{-1} .

Logical Workflow for Spectroscopic Validation

The following diagram illustrates the logical workflow for the comprehensive spectroscopic validation of the **4-Methyl-2,5-diphenylpyridine** structure.



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Caption: Workflow for the synthesis, purification, and spectroscopic validation of **4-Methyl-2,5-diphenylpyridine**.

Conclusion

The structural validation of **4-Methyl-2,5-diphenylpyridine** relies on a multi-technique spectroscopic approach. By comparing the experimental ¹H NMR, ¹³C NMR, Mass Spectrometry, and FTIR data with predicted values and the expected spectra of potential isomers, researchers can confidently confirm the identity and purity of the synthesized compound. This rigorous analysis is a cornerstone of quality control in chemical synthesis and drug development.

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References

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